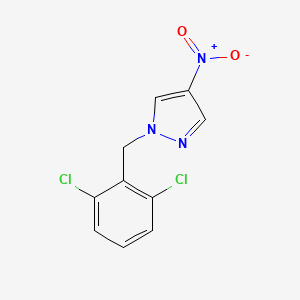

1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-9-2-1-3-10(12)8(9)6-14-5-7(4-13-14)15(16)17/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNCPBUVEQAPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001226724 | |

| Record name | 1-[(2,6-Dichlorophenyl)methyl]-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400877-63-6 | |

| Record name | 1-[(2,6-Dichlorophenyl)methyl]-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400877-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,6-Dichlorophenyl)methyl]-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 1 2,6 Dichlorobenzyl 4 Nitro 1h Pyrazole

Strategic Approaches to the Synthesis of the 1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole Core

The construction of the this compound molecule can be approached through two primary retrosynthetic pathways: (A) initial formation of the 4-nitropyrazole ring followed by N-alkylation with the 2,6-dichlorobenzyl moiety, or (B) synthesis of 1-(2,6-dichlorobenzyl)-1H-pyrazole followed by regioselective nitration at the C4 position. Both strategies rely on fundamental and contemporary principles of heterocyclic chemistry.

Contemporary Routes and Reaction Mechanisms for N-Substituted Pyrazoles

The synthesis of N-substituted pyrazoles is a cornerstone of heterocyclic chemistry, with numerous established and emerging methods. The most traditional and widely used method is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For the target molecule, this would involve reacting a suitable hydrazine with a 1,3-dicarbonyl synthon that leads to the pyrazole (B372694) core.

However, a more direct and common strategy for preparing N-substituted pyrazoles like the target compound involves the N-alkylation of a pre-formed pyrazole ring. In this case, 4-nitropyrazole serves as the key intermediate. The N-substitution is typically achieved by reacting 4-nitropyrazole with an alkylating agent, 2,6-dichlorobenzyl chloride, under basic conditions. The regioselectivity of this alkylation is a critical consideration. The reaction of pyrazoles with alkyl halides can potentially yield two regioisomers (N1 and N2 substitution). However, for pyrazoles with substituents at the 3- or 5- position, steric hindrance often directs the alkylation to the less hindered nitrogen atom. For an unsubstituted pyrazole ring, a mixture of isomers is common, but the N1-substituted product is often favored. Systematic studies on the N-substitution of 3-substituted pyrazoles have shown that using potassium carbonate in DMSO can achieve high regioselectivity for N1-alkylation. acs.org

Modern synthetic approaches also include multicomponent reactions (MCRs), which offer advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to form the desired product. nih.gov For instance, a one-pot, three-component reaction involving an aldehyde, tosylhydrazine, and a terminal alkyne can yield highly substituted pyrazoles. organic-chemistry.org

| Reaction Type | Key Reactants | Typical Conditions | Reference |

|---|---|---|---|

| N-Alkylation | 4-Nitropyrazole, 2,6-Dichlorobenzyl chloride | K₂CO₃, DMSO | acs.org |

| Paal-Knorr Synthesis | 1,3-Diketone, Hydrazine | Acid or base catalysis, often in polar protic solvents like ethanol. | nih.gov |

| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne | In situ generation of diazo compounds from N-tosylhydrazones. | nih.govorganic-chemistry.org |

| Condensation with α,β-Unsaturated Carbonyls | Chalcones, Hydrazine | Base-catalyzed condensation. | nih.gov |

Regioselective Nitration Techniques in Pyrazole Synthesis

The introduction of a nitro group onto the pyrazole ring is a key step in the synthesis of the title compound. The nitration of pyrazole is an electrophilic substitution reaction. The pyrazole ring is an electron-rich heterocycle, but the positions have different reactivities. The C4 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack.

The direct nitration of pyrazole itself with standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid (nitrating acid) or fuming nitric acid, predominantly yields 4-nitropyrazole. nih.govgoogle.com This high regioselectivity is a significant advantage. An alternative nitrating system involves using nitric acid in acetic anhydride. nih.gov

Therefore, the most logical synthetic sequence for this compound involves:

Nitration: Synthesis of 4-nitropyrazole from pyrazole using a suitable nitrating agent.

N-Alkylation: Subsequent reaction of 4-nitropyrazole with 2,6-dichlorobenzyl chloride to install the N-benzyl group.

The alternative sequence, nitrating 1-(2,6-dichlorobenzyl)-1H-pyrazole, is also feasible. The N1-benzyl group is weakly activating, and the directing effect of the pyrazole ring nitrogens would still strongly favor substitution at the C4 position. However, a potential complication is the possible nitration of the dichlorobenzyl ring, although the two chlorine atoms are deactivating and direct ortho/para, positions which are already substituted. google.com

| Substrate | Nitrating Agent | Solvent/Conditions | Major Product | Reference |

|---|---|---|---|---|

| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | - | 4-Nitropyrazole | nih.gov |

| Pyrazole | HNO₃ / H₂SO₄ (Nitrating Acid) | - | 4-Nitropyrazole | google.com |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole | Conc. HNO₃ / Acetic Anhydride | - | 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole | nih.gov |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole | Fuming HNO₃ | Acetic Anhydride | 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | nih.gov |

Application of Catalytic Systems and Green Chemistry Principles in Synthesis

Recent advancements in chemical synthesis place a strong emphasis on green chemistry, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.gov These principles are highly applicable to pyrazole synthesis. researchgate.netresearchgate.net

Green synthetic strategies for pyrazoles include:

Green Solvents: Utilizing water, ethanol, or solvent-free conditions (grinding) instead of traditional volatile organic solvents. researchgate.netthieme-connect.com

Energy-Efficient Methods: Employing microwave irradiation or ultrasonication to accelerate reactions, often leading to shorter reaction times and higher yields. researchgate.netnih.gov

Catalysis: Using heterogeneous or recyclable catalysts, such as nano-ZnO or magnetic nanoparticles, which can be easily separated from the reaction mixture and reused. nih.govresearchgate.net Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be used to facilitate reactions between reactants in different phases, like the N-alkylation step, which can improve efficiency and reduce the need for harsh solvents. google.com

For the synthesis of this compound, green principles could be incorporated by performing the N-alkylation step using a phase-transfer catalyst in an aqueous-organic biphasic system or by using a recyclable basic catalyst in a green solvent like ethanol. Multicomponent syntheses, by their nature, align with green chemistry principles by reducing the number of synthetic steps and purification procedures. acs.org

Chemical Modifications and Analog Generation of this compound

Once the core structure is synthesized, it can serve as a scaffold for generating a library of analogs through chemical modification. These modifications can be targeted at either the pyrazole ring system or the dichlorobenzyl moiety to explore structure-activity relationships.

Derivatization at the Pyrazole Ring System

The pyrazole ring of this compound offers several sites for derivatization.

Reduction of the Nitro Group: The most evident functional group for modification is the C4-nitro group. It can be readily reduced to a 4-amino group using various standard reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or under hydrogen transfer conditions. researchgate.net The resulting 1-(2,6-dichlorobenzyl)-4-amino-1H-pyrazole is a versatile intermediate. The amino group can undergo a wide range of subsequent reactions, including:

Acylation to form amides.

Sulfonylation to form sulfonamides.

Diazotization to form a diazonium salt, which can then be converted to various other functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer-type reactions.

C-H Functionalization: The C3 and C5 positions of the pyrazole ring possess C-H bonds that can potentially be functionalized. While the pyrazole ring is deactivated by the C4-nitro group, modern transition-metal-catalyzed C-H activation methods can enable direct arylation, alkylation, or other couplings at these positions. A divergent and regioselective approach for the arylation of 4-nitro-1H-pyrazoles at the C5 position has been developed using guided transition-metal catalysis. nih.gov This provides a powerful tool for introducing substituents at a late stage.

| Reaction Type | Target Site | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nitro Reduction | C4-NO₂ | H₂/Pd-C, or SnCl₂/HCl | 4-Aminopyrazole derivative | researchgate.net |

| C-H Arylation | C5-H | Transition-metal catalyst (e.g., Pd), Aryl halide | 5-Aryl-4-nitropyrazole derivative | nih.gov |

| Amine Acylation | C4-NH₂ (from reduced nitro group) | Acetyl chloride or Acetic anhydride | 4-Acetamidopyrazole derivative | General Chemistry |

Systematic Variations on the 2,6-Dichlorobenzyl Moiety

Systematic modification of the 2,6-dichlorobenzyl group is a key strategy for fine-tuning the steric and electronic properties of the molecule. This is typically achieved not by modifying the existing molecule but by employing different substituted benzyl (B1604629) precursors in the initial N-alkylation step.

Halogen Substitution: The chlorine atoms can be replaced with other halogens. For example, using 2,6-difluorobenzyl chloride or 2,6-dibromobenzyl chloride as the alkylating agent would yield the corresponding difluoro- or dibromobenzyl analogs. Late-stage fluorination strategies have also been developed that could potentially modify the aromatic ring. nih.gov

Alkyl and Alkoxy Substitution: Replacing the chlorine atoms with alkyl (e.g., methyl) or alkoxy (e.g., methoxy) groups can significantly alter the lipophilicity and electronic nature of the aromatic ring. This would involve starting the synthesis with precursors like 2,6-dimethylbenzyl chloride or 2,6-dimethoxybenzyl chloride.

Additional Ring Substitution: Further substitution can be introduced at the C3, C4, or C5 positions of the benzyl ring. A relevant example is the synthesis of pyrazoles containing a 1-[(2,6-dichloro-4-trifluoromethyl)phenyl] moiety, which demonstrates the feasibility of incorporating electron-withdrawing groups at the para-position of the dichlorophenyl ring. nih.gov

| Desired Variation on Benzyl Moiety | Required Synthetic Precursor | Potential Impact |

|---|---|---|

| 2,6-Difluorobenzyl | 2,6-Difluorobenzyl chloride | Alters hydrogen bonding capacity and electronic properties. |

| 2,6-Dimethylbenzyl | 2,6-Dimethylbenzyl chloride | Increases lipophilicity and steric bulk. |

| 2,6-Dimethoxybenzyl | 2,6-Dimethoxybenzyl chloride | Introduces electron-donating groups, potentially altering metabolism and binding. |

| 2,6-Dichloro-4-trifluoromethylbenzyl | 2,6-Dichloro-4-trifluoromethylbenzyl chloride | Adds a strong electron-withdrawing group, significantly impacting electronics. nih.gov |

Functional Group Interconversion of the Nitro Group and Other Positions

The nitro group at the C4 position of the pyrazole ring in this compound is a versatile functional handle that can be transformed into a variety of other substituents, most notably an amino group. This transformation unlocks a plethora of derivatization possibilities.

Reduction of the Nitro Group

The reduction of the 4-nitro group to a 4-amino group is a pivotal transformation, yielding 4-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole, a key building block for further functionalization. Several methods can be employed for this reduction, with the choice of reagent being critical to avoid undesired side reactions, particularly the dehalogenation of the dichlorobenzyl moiety.

Commonly employed methods for nitro group reduction include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: While highly efficient, standard conditions for catalytic hydrogenation, such as using palladium on carbon (Pd/C) with hydrogen gas, pose a significant risk of dehalogenation of the aryl chlorides. bldpharm.com A milder catalyst, such as Raney Nickel, is often preferred for substrates containing aromatic halogens as it can selectively reduce the nitro group without affecting the chloro substituents. bldpharm.com

Chemical Reduction: Chemical reducing agents offer a robust alternative that circumvents the issue of dehalogenation. Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. bldpharm.com Sodium sulfide (B99878) (Na₂S) can also be used, particularly when milder, non-acidic conditions are required. bldpharm.com

| Reagent | Typical Conditions | Primary Product | Potential Side Reactions/Remarks |

|---|---|---|---|

| H₂/Raney Nickel | Ethanol or Methanol, room temperature to 50 °C | 4-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole | Lower risk of dehalogenation compared to Pd/C. |

| SnCl₂·2H₂O | Concentrated HCl, Ethanol, reflux | 4-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole | A reliable method for selective nitro reduction. |

| Fe/CH₃COOH | Ethanol/Water, reflux | 4-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole | Cost-effective and environmentally benign. |

| H₂/Pd/C | Ethanol or Methanol, room temperature | 4-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole | High risk of dehalogenation of the dichlorobenzyl group. |

Derivatization of the 4-Amino Group and Other Positions

The resulting 4-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole is a versatile intermediate for further derivatization. The amino group can readily undergo acylation, sulfonylation, and other reactions to introduce new functionalities.

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acyl chlorides in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield N-(1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl)amides. This is a common strategy in the synthesis of biologically active molecules. A notable example from a related series is the synthesis of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), which involves the acylation of a 4-aminopyrazole derivative. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base affords the corresponding sulfonamides. The synthesis of sulfonamides from 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole demonstrates the feasibility of this reaction on a similarly substituted pyrazole core. researchgate.net

Functionalization at other positions of the pyrazole ring, such as C3 and C5, is also conceivable, though the electronic properties of the existing substituents would influence the reactivity. Electrophilic substitution reactions at these positions might be challenging due to the deactivating nature of the nitro group or could be explored post-reduction of the nitro group.

| Derivative Type | Reagent | General Reaction Conditions | Product Class |

|---|---|---|---|

| Amide | R-COCl or (R-CO)₂O | Aprotic solvent (e.g., DCM, THF), base (e.g., Et₃N, Pyridine) | N-(1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl)amides |

| Sulfonamide | R-SO₂Cl | Aprotic solvent (e.g., DCM, THF), base (e.g., Et₃N, Pyridine) | N-(1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl)sulfonamides |

Challenges and Innovations in Scalable Synthesis of this compound Analogs

The scalable synthesis of this compound and its analogs presents several challenges that necessitate innovative synthetic strategies.

Challenges in Scalable Synthesis:

Regioselectivity: A primary challenge in the synthesis of N-substituted pyrazoles is controlling the regioselectivity of the alkylation step. The reaction of 4-nitropyrazole with an alkylating agent like 2,6-dichlorobenzyl chloride can potentially yield two isomers, the desired N1-alkylated product and the N2-alkylated isomer. Separating these isomers on a large scale can be difficult and costly.

Starting Material Availability: The availability and cost of substituted starting materials, such as various substituted 4-nitropyrazoles and benzyl halides, can be a limiting factor for the synthesis of a diverse library of analogs.

Reaction Conditions: Traditional laboratory-scale synthesis methods may not be directly transferable to a larger scale. Issues such as heat transfer, mixing, and reaction time need to be carefully optimized to ensure consistent yield and purity.

Purification: The purification of the final products and intermediates on a large scale often requires robust and efficient methods, such as crystallization, to avoid chromatography, which is generally not economically viable for industrial production.

Innovations in Synthetic Methodologies:

To address these challenges, modern synthetic methodologies are being explored and implemented.

Catalyst and Reaction Condition Optimization: Research into specific catalysts and reaction conditions that favor the formation of the desired N1-isomer is crucial. The choice of solvent, base, and temperature can significantly influence the regioselectivity of the N-alkylation of pyrazoles.

One-Pot and Telescoping Processes: Designing synthetic routes that involve one-pot reactions or telescoping of multiple steps without isolating intermediates can significantly improve efficiency, reduce waste, and lower costs. For example, the in-situ formation of a pyrazole ring followed by its immediate functionalization is a strategy gaining traction. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages for scalable synthesis, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety for handling hazardous reagents. This technology can be particularly beneficial for exothermic nitration reactions or for the catalytic reduction of the nitro group.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, improve yields, and sometimes alter selectivity compared to conventional heating. While primarily used in laboratory-scale discovery, there is growing interest in developing scalable microwave reactors for industrial applications.

Sonochemistry: The use of ultrasound in chemical reactions, known as sonochemistry, can enhance reaction rates and yields. It has been explored for the scalable synthesis of certain heterocyclic compounds, including pyrazole derivatives, by promoting efficient mixing and mass transfer. nih.gov

By leveraging these innovative approaches, the challenges associated with the scalable synthesis of this compound and its analogs can be effectively addressed, facilitating their availability for further research and development.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2,6 Dichlorobenzyl 4 Nitro 1h Pyrazole and Its Analogs

Identification of Key Structural Determinants for Molecular Interactions

The biological activity and physical properties of a compound are intrinsically linked to its three-dimensional structure and electronic landscape. For 1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole, three primary structural motifs are critical: the dichlorobenzyl substituent, the nitro group, and the pyrazole (B372694) ring itself.

The 1-(2,6-dichlorobenzyl) group plays a pivotal role in defining the steric and electronic characteristics of the molecule. The presence of two chlorine atoms in the ortho positions of the benzyl (B1604629) ring imposes significant conformational constraints. This steric hindrance restricts the rotation around the bond connecting the benzyl group to the pyrazole nitrogen, locking the molecule into a preferred conformation. This defined three-dimensional shape is crucial for how the molecule fits into binding pockets of biological targets.

Electronically, the chlorine atoms are strongly electronegative, exerting an inductive electron-withdrawing effect. This influences the electron density distribution across the benzyl ring and, to a lesser extent, the entire molecule. The steric bulk and electronic nature of this substituent are key determinants for molecular recognition and binding affinity.

Table 1: Influence of the Dichlorobenzyl Substituent

| Feature | Description | Impact |

|---|---|---|

| Steric Hindrance | The two ortho-chlorine atoms restrict free rotation of the benzyl group. | Defines a specific, rigid molecular conformation, which can enhance binding selectivity to a target protein. |

| Electronic Effect | Chlorine atoms are electron-withdrawing. | Modifies the electrostatic potential of the molecule, affecting non-covalent interactions like dipole-dipole and hydrophobic interactions. |

| Lipophilicity | The presence of the dichlorophenyl group increases the molecule's lipophilicity (fat-solubility). | Can improve the compound's ability to cross cell membranes. The pyrazole ring itself can act as an aryl bioisostere, improving lipophilicity and solubility. nih.gov |

Positioned at the 4-position of the pyrazole ring, the nitro group (-NO₂) is a strong electron-withdrawing group. Due to the aromatic character of the pyrazole ring, this position is susceptible to electrophilic substitution reactions such as nitration. nih.govnih.govglobalresearchonline.net The nitro group significantly influences the electronic properties of the heterocyclic core.

The primary roles of the nitro group include:

Modulation of Electron Density: It delocalizes the π-electrons of the pyrazole ring, affecting the ring's reactivity and the acidity of any N-H protons in unsubstituted analogs. mdpi.com

Hydrogen Bond Acceptor: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors in a biological target's binding site.

The presence and position of the nitro group are therefore critical for the molecule's ability to engage in specific, high-affinity binding events. Nitroaromatic compounds are known to have their π-electron systems delocalized by the nitro group, which is a key feature of their structure. mdpi.com

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. globalresearchonline.netorientjchem.org This scaffold is a "privileged structure" in medicinal chemistry, as it can serve as a rigid framework to orient substituents in a defined spatial arrangement for optimal interaction with molecular targets. nih.govresearchgate.net

Substitutions on the pyrazole ring have a major impact on its chemical and biological properties. nih.gov The N1-substitution, occupied here by the dichlorobenzyl group, abolishes the ability of the ring to act as a hydrogen bond donor. nih.gov The reactivity of the pyrazole core is heavily influenced by its substituents; electrophilic substitutions typically occur at the 4-position, while nucleophilic attacks are more likely at the 3 and 5 positions. nih.govmdpi.com

Structure-activity relationship studies on various pyrazole derivatives have shown that modifications at the 3 and 5 positions can drastically alter biological activity. nih.gov For instance, introducing different aryl groups or functional moieties at these positions can change the target selectivity and potency by exploring different sub-pockets within a binding site. nih.govnih.gov

Table 2: Summary of Pyrazole Core Properties and Substitution Impact

| Position | Role in this compound | Potential Impact of Analog Substitution |

|---|---|---|

| N1 | Occupied by the 2,6-dichlorobenzyl group, orienting it in space. | Different benzyl substituents would alter conformation and lipophilicity. |

| N2 | Provides a lone pair of electrons, acting as a potential hydrogen bond acceptor. | N/A |

| C3 | Unsubstituted. | Substitution with aryl or alkyl groups could introduce new binding interactions or steric clashes. nih.gov |

| C4 | Substituted with a nitro group, a key electronic and binding feature. | Replacing the nitro group would fundamentally change the electronic properties and binding potential. |

| C5 | Unsubstituted. | Similar to C3, this position is a key vector for modification to explore SAR. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. ej-chem.orgresearchgate.net These models are invaluable for predicting the properties of new derivatives and guiding the design of more potent or suitable molecules.

For pyrazole derivatives, numerous QSAR models have been developed to predict activities ranging from enzyme inhibition to antimicrobial effects. ej-chem.orgnih.govjournal-academia.com These models are typically built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. journal-academia.comshd-pub.org.rs

The process involves:

Data Set Compilation: A series of pyrazole analogs with measured biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: A large number of molecular descriptors (numerical values representing different aspects of the molecular structure) are calculated for each compound.

Model Building: Statistical methods are used to build an equation that links a subset of these descriptors to the observed activity. For example, a 2D QSAR model might be developed as a multiple linear regression equation. shd-pub.org.rs

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. journal-academia.comshd-pub.org.rs

Such models can effectively pinpoint the critical structural features that enhance a desired property, guiding further chemical synthesis and optimization. journal-academia.com

The predictive power of a QSAR/QSPR model depends on the choice of molecular descriptors. For a molecule like this compound, a combination of descriptors would be necessary to capture its complex steric, electronic, and hydrophobic nature.

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity | Predicts membrane permeability and hydrophobic interactions. researchgate.net |

By analyzing the correlation between these descriptors and the biological activity of a series of analogs, researchers can quantify the contributions of different structural features. For instance, a positive correlation with LogP would suggest that increasing lipophilicity enhances activity, while the importance of electronic descriptors would highlight the role of the nitro and dichloro substituents in molecular interactions.

Conformational Analysis and Stereochemical Considerations

The three-dimensional arrangement of atoms and functional groups in this compound and its analogs is a critical determinant of their biological activity and physicochemical properties. Conformational analysis and stereochemical considerations provide insight into the molecule's preferred shapes, the energy barriers to rotation around key single bonds, and the potential for stereoisomerism.

Due to this steric hindrance, free rotation around the N-C(benzyl) bond is expected to be restricted. This can lead to a preferred conformation where the 2,6-dichlorophenyl ring is oriented roughly perpendicular to the plane of the pyrazole ring. This orientation minimizes the steric clash between the ortho-chloro substituents and the pyrazole ring. Such restricted rotation around a single bond due to bulky substituents can give rise to a phenomenon known as atropisomerism, where the rotational barrier is high enough to allow for the isolation of stable rotational isomers (atropisomers) at room temperature. However, for many N-benzyl pyrazoles, the interconversion between conformers is often rapid in solution, as evidenced by NMR spectroscopy. nih.gov

While a specific crystal structure for this compound is not publicly available, the crystallographic data of a closely related analog, methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate, provides valuable insights into the likely solid-state conformation. researchgate.net In this analog, the dichlorophenyl and pyrazole rings adopt a non-coplanar arrangement. The study of this and other substituted pyrazoles reveals that the crystal packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. researchgate.net

Computational modeling techniques, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of pyrazole derivatives. eurasianjournals.comeurasianjournals.com These methods can be used to calculate the relative energies of different conformers and the energy barriers for rotation around key bonds. For N-benzhydrylformamides, which also feature bulky aromatic substituents on a nitrogen atom, DFT calculations have been shown to accurately predict rotational barriers. mdpi.com Similar computational studies on this compound would be expected to show a significant energy penalty for conformations where the two aromatic rings are coplanar.

The 4-nitro group on the pyrazole ring is an electron-withdrawing group and is generally planar with the pyrazole ring to maximize resonance stabilization. Its presence is not expected to introduce significant steric hindrance that would further restrict the rotation of the benzyl group. The primary determinant of the conformational preference remains the steric repulsion from the ortho-chloro substituents on the benzyl ring.

Mechanistic Investigations of 1 2,6 Dichlorobenzyl 4 Nitro 1h Pyrazole at the Molecular and Cellular Level Pre Clinical Focus

Exploration of Potential Molecular Targets and Ligand-Target Interactions

There is no specific information available in the reviewed literature concerning the direct molecular targets or ligand-target interactions of 1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole . Research on pyrazole (B372694) derivatives as a class, however, points towards a range of potential interactions.

Enzymatic Interaction Profiles and Modulation Mechanisms

While no studies have directly profiled the enzymatic interactions of This compound , the pyrazole scaffold is a common feature in many enzyme inhibitors. For instance, various pyrazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), enzymes crucial for cell cycle regulation. nih.govnih.gov One notable example, AT7519, which incorporates a 2,6-dichlorobenzoylamino moiety, has been identified as a potent CDK inhibitor. nih.gov This suggests that the 2,6-dichlorobenzyl group in the titled compound might confer an affinity for kinase domains, though this remains speculative without direct experimental evidence.

Receptor Binding Dynamics and Allosteric Modulation Studies

Specific receptor binding data for This compound are not present in the available scientific literature. The broader family of pyrazole-containing compounds has been explored for activity at various G-protein coupled receptors (GPCRs) and other receptor types. nih.gov However, without dedicated binding assays for this particular compound, its receptor interaction profile remains unknown.

Protein-Ligand Docking and Molecular Dynamics Simulations

No published protein-ligand docking or molecular dynamics simulation studies were found that specifically feature This compound . Computational studies are a common approach to predict the binding modes and affinities of small molecules to protein targets. Numerous studies have successfully employed these methods for other pyrazole derivatives to explore their interactions with enzymes like CDKs and VEGFR-2. nih.gov These studies often highlight the importance of hydrogen bonding and hydrophobic interactions in the binding of pyrazole-based ligands.

Investigation of Cellular Pathway Perturbations

Direct evidence of cellular pathway perturbations induced by This compound is absent from the current body of scientific literature. The potential effects can only be inferred from studies on other nitro-substituted or pyrazole-containing molecules.

Signaling Cascade Modulation by this compound

There are no experimental data detailing how This compound might modulate specific signaling cascades. Given the established role of some pyrazole derivatives as kinase inhibitors, it is plausible that this compound could interfere with phosphorylation-dependent signaling pathways. nih.gov Furthermore, nitroaromatic compounds can sometimes induce cellular stress responses. nih.gov However, any such effects for the compound are purely hypothetical at this time.

Effects on Gene Expression and Proteomic Profiles in Model Systems

No studies have been published that analyze the effects of This compound on gene expression or proteomic profiles in any model system. Such studies would be crucial for understanding its cellular mechanism of action, but this research has not yet been reported.

Pre-clinical Mechanistic Studies in In Vitro and Model Organism Systems

There is currently no publicly available data from cell-based assays to elucidate the mechanism of action of This compound . Research on other pyrazole derivatives has shown engagement with various cellular targets, such as cyclin-dependent kinases and tubulin, but these findings are not directly applicable to the specific compound . nih.govnih.gov

Data Table: Cell-Based Assay Findings for this compound

| Assay Type | Cell Line(s) | Pathway Analyzed | Outcome | Reference |

| N/A | N/A | N/A | No data available | N/A |

N/A: Not Applicable, as no studies have been published.

Similarly, there are no reports of in vivo studies in model organisms aimed at analyzing the mechanistic pathways affected by This compound . While various pyrazole-containing compounds have been investigated in animal models for a range of diseases, this specific derivative has not been the subject of such published research. researchgate.net

Data Table: In Vivo Model System Findings for this compound

| Model Organism | Pathway Investigated | Key Findings | Reference |

| N/A | N/A | No data available | N/A |

N/A: Not Applicable, as no studies have been published.

Computational Chemistry and in Silico Approaches for 1 2,6 Dichlorobenzyl 4 Nitro 1h Pyrazole Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods provide a detailed picture of the electronic structure, which governs the molecule's geometry, stability, and reactivity. iiste.org

The optimized structure is influenced by the electronic and steric interactions between its constituent parts: the 2,6-dichlorobenzyl group, the 4-nitro substituent, and the pyrazole (B372694) ring. The steric hindrance from the two chlorine atoms at the ortho positions of the benzyl (B1604629) ring significantly influences the rotational freedom and the angle between the benzyl and pyrazole rings. Theoretical calculations using DFT can precisely quantify these geometric parameters. researchgate.net This structural information is foundational for further computational studies, such as molecular docking. researchgate.net

| Parameter | Description | Typical Data Obtained from DFT |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, N-N, C-Cl). | Measured in Angstroms (Å). |

| Bond Angles | The angle formed between three connected atoms (e.g., C-N-N in the pyrazole ring). | Measured in degrees (°). |

| Dihedral Angles | The angle between two intersecting planes, defining the rotation around a chemical bond. | Measured in degrees (°); crucial for conformational analysis. |

| Ground State Energy | The total electronic energy of the molecule in its most stable state. | Measured in atomic units (Hartrees). |

| Dipole Moment | A measure of the overall polarity of the molecule. | Measured in Debye (D). |

Note: This table represents the type of data generated from DFT studies; specific values for 1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole require dedicated computational analysis.

The electronic properties and reactivity of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iiste.org

HOMO-LUMO Analysis : The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and chemical reactivity. iiste.orgnih.gov A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron to a higher energy state. nih.gov For this compound, the electron-withdrawing nitro group is expected to lower the LUMO energy, making the molecule a potential electron acceptor.

Molecular Electrostatic Potential (MEP) Mapping : An MEP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. nih.govthaiscience.info It helps predict where the molecule is susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. thaiscience.info In an MEP map of the target compound, negative potential (typically colored red) would be expected around the electronegative oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring, indicating these are sites for electrophilic attack. nih.gov Positive potential (colored blue) would likely be found around the hydrogen atoms. nih.gov

| Parameter | Description | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO. | A small gap implies high chemical reactivity and low kinetic stability. iiste.org |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Calculated as (ELUMO - EHOMO) / 2. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Indicates the electrophilic nature of a molecule. |

Note: This table describes parameters derived from HOMO-LUMO analysis. The specific values are determined through quantum chemical calculations.

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. pnrjournal.com This method is widely used in drug discovery to identify potential biological targets for a compound and to understand its mechanism of action at a molecular level. eurasianjournals.comnih.gov

For this compound, docking studies would involve inserting its 3D structure into the binding site of various biologically relevant proteins. The process evaluates the binding affinity, often expressed as a docking score, which estimates the free energy of binding. researchgate.net The analysis also reveals specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govresearchgate.net By performing virtual screening—docking the molecule against a large library of protein targets—researchers can prioritize potential targets for further experimental validation.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. eurasianjournals.comresearchgate.net MD simulations are used to assess the conformational behavior of the ligand and the stability of the ligand-protein complex predicted by docking. researchgate.net

In the context of this compound bound to a protein target, an MD simulation would calculate the atomic motions over a period of nanoseconds. By analyzing the trajectory, researchers can determine if the initial binding pose is stable, observe any conformational changes in the ligand or protein, and confirm the persistence of key intermolecular interactions. nih.gov Parameters such as the Root Mean Square Deviation (RMSD) of the ligand's position are monitored to evaluate the stability of the complex. researchgate.net

Cheminformatics and Machine Learning Applications in Pyrazole Research

Cheminformatics integrates computer and information science to address a wide range of chemical problems, particularly in drug discovery. mdpi.com For pyrazole derivatives, cheminformatics tools are invaluable for analyzing large datasets and building predictive models.

Machine learning, a subset of artificial intelligence, can be applied to develop Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structures of pyrazole compounds and their biological activities. nih.gov Furthermore, computational tools are used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new molecules like this compound. nih.gov These in silico predictions help to identify compounds with favorable drug-like properties early in the discovery pipeline, reducing the likelihood of late-stage failures and accelerating the development of new therapeutic agents. eurasianjournals.com

Due to the highly specific nature of the chemical compound “this compound,” publicly accessible, detailed experimental data for advanced spectroscopic and analytical methodologies are not available. Extensive searches for specific high-resolution mass spectrometry, NMR, X-ray crystallography, and vibrational/electronic spectroscopy data for this exact molecule did not yield published research findings.

Scientific literature and chemical databases contain information on related compounds, such as isomers (e.g., 1-(2,4-dichlorobenzyl)-4-nitro-1H-pyrazole) or analogues with different linkers or substitution patterns. However, spectroscopic and crystallographic data are highly specific to the precise molecular structure. Even minor changes, such as the positions of the chlorine atoms on the benzyl ring (from 2,6-dichloro to 2,4-dichloro or 3,4-dichloro), would result in different and non-transferable spectral and structural data.

Therefore, providing a thorough, informative, and scientifically accurate article with detailed data tables and research findings as requested in the outline is not possible without access to primary research data for "this compound." The generation of such content would require direct experimental analysis of the compound.

Future Directions and Unexplored Avenues in 1 2,6 Dichlorobenzyl 4 Nitro 1h Pyrazole Research

Novel Applications in Interdisciplinary Research Fields (e.g., materials science, catalysis)

The unique substitution pattern of 1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole suggests potential applications in diverse interdisciplinary fields, particularly materials science and catalysis.

Materials Science: The field of energetic materials is a prominent area where derivatives of nitropyrazole are actively investigated. nih.govmdpi.com Nitrated pyrazoles are known for their high heat of formation, density, and thermal stability, making them candidates for high-performance, low-sensitivity explosives and propellants. nih.govnih.gov The 4-nitro group on the pyrazole (B372694) ring of the title compound is a critical feature for such applications. Future research could involve synthesizing derivatives where the 2,6-dichlorobenzyl moiety is further functionalized with explosophoric groups like additional nitro or azido (B1232118) groups to enhance energetic performance. mdpi.com The density and detonation parameters of such novel molecules could be compared to established energetic materials like TNT and HMX. researchgate.net The 2,6-dichloro substitution provides high molecular density and thermal stability, which are desirable properties for energetic materials.

Catalysis: Pyrazole derivatives are widely used as ligands in coordination chemistry and catalysis. mdpi.comglobalresearchonline.net The pyrazole scaffold can form stable complexes with a variety of transition metals, including copper, which have shown excellent catalytic activity in oxidation reactions. mdpi.combohrium.com The nitrogen atoms of the pyrazole ring in this compound could coordinate with metal centers like copper(II) or cobalt(II) to form novel catalysts. mdpi.combohrium.com An unexplored avenue is the investigation of in situ formed catalysts by combining this compound with various metal salts to catalyze reactions such as the oxidation of catechol to o-quinone. mdpi.comresearchgate.net The bulky 2,6-dichlorobenzyl group would create a specific steric environment around the metal center, potentially influencing the selectivity and activity of the catalyst in a unique way compared to less hindered pyrazole ligands.

Integration of Advanced Synthetic Technologies (e.g., flow chemistry, automation)

Modern synthetic methodologies offer significant advantages over traditional batch processing, and their application to this compound could accelerate research and development.

Flow Chemistry: The synthesis of pyrazoles, including those involving hazardous reagents or highly exothermic steps like nitration, can be made safer, faster, and more scalable using continuous flow chemistry. galchimia.comewadirect.com Flow processes offer superior control over reaction parameters such as temperature and residence time, leading to improved yields and purity. galchimia.commdpi.com A future direction is to develop a telescoped, multi-step flow synthesis for this compound and its derivatives. mit.edu This "assembly-line" approach would enable the rapid generation of a library of related compounds for screening in materials science or catalysis applications, bypassing the limitations of batch synthesis. mit.edu The inherent safety benefits of flow reactors are particularly relevant when handling nitrated compounds or potentially explosive intermediates. ewadirect.commdpi.com

Automation: Integrating automation and robotics with flow synthesis platforms can further enhance efficiency and reproducibility. nih.gov An automated system could perform multi-step syntheses and reaction optimizations with minimal human intervention. By digitizing synthetic procedures, recipes for producing this compound and its analogues could be stored and shared, ensuring high fidelity and reproducibility across different laboratories. nih.gov

Challenges and Opportunities in Modifying the Pyrazole Scaffold for Enhanced Research Outcomes

While the existing functional groups on this compound provide a foundation for its potential applications, further modification of the scaffold presents both challenges and significant opportunities.

Challenges: The primary challenge in the further functionalization of the pyrazole ring is the presence of the strongly electron-withdrawing 4-nitro group. This deactivates the ring, making electrophilic substitution reactions difficult. globalresearchonline.net Furthermore, direct C-H functionalization of the pyrazole ring, a powerful modern synthetic tool, can be challenging to control regioselectively, especially with multiple potential sites. beilstein-journals.org The steric hindrance imposed by the ortho-chlorine atoms on the benzyl (B1604629) group may also limit the accessibility of certain reagents to the pyrazole core.

Opportunities: Despite the challenges, numerous opportunities exist.

Reduction of the Nitro Group: A key transformation is the reduction of the 4-nitro group to a 4-amino group. This would yield 4-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole, a versatile intermediate. The resulting amino group can be readily derivatized through diazotization, acylation, or condensation reactions to introduce a wide array of new functionalities and build more complex molecular architectures. researchgate.net

Substitution of Chlorine Atoms: The chlorine atoms on the benzyl ring could potentially be replaced via nucleophilic aromatic substitution, although this would require harsh conditions. This would allow for the introduction of different functional groups on the benzyl moiety, modulating the electronic and steric properties of the molecule.

C-H Functionalization: Despite the difficulties, developing methods for the regioselective C-H activation of the C3 or C5 positions of the pyrazole ring would be a significant advance. beilstein-journals.org This would provide a direct route to bi-aryl pyrazoles or other substituted analogues without requiring a de novo ring synthesis.

Functionalization via Halogenation: A viable strategy could be the initial halogenation of the pyrazole ring at the C3 or C5 position, followed by cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds. This approach bypasses the difficulties of direct C-H functionalization.

Perspectives on Theoretical and Computational Advancements for Predictive Research

Computational chemistry offers powerful tools to guide and accelerate the exploration of this compound and its derivatives, providing insights that can prioritize synthetic efforts.

Predictive Modeling: Methods like Density Functional Theory (DFT) can be employed to calculate the electronic structure, molecular geometry, and energetic properties of the molecule. eurasianjournals.comnih.gov This would allow for the in silico prediction of detonation performance for new energetic materials derived from this scaffold, saving significant synthetic effort. nih.govresearchgate.net For catalytic applications, molecular docking and molecular dynamics (MD) simulations can predict the binding modes and affinities of the pyrazole ligand with various metal centers and substrates. nih.goveurasianjournals.com

Reaction Mechanism and Design: Computational studies can elucidate reaction mechanisms, such as the pathways for functionalizing the pyrazole ring or the benzyl group, and predict the regioselectivity of reactions. nih.gov This understanding is crucial for designing efficient synthetic routes. Furthermore, computational tools can be used to perform virtual screening of potential derivatives, for instance, by calculating properties like lipophilicity, electronic character, and binding energies for hypothetical target molecules. nih.gov This predictive capability allows researchers to focus on synthesizing only the most promising candidates for a given application. eurasianjournals.com

Q & A

Q. What are the key challenges in synthesizing 1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole, and how can reaction yields be optimized?

Methodological Answer: The alkylation of pyrazole derivatives with 2,6-dichlorobenzyl bromide is a critical step. Literature reports indicate low yields (~33%) due to incomplete reactions and competing side products . Optimization strategies include:

- Reagent stoichiometry: Excess 2,6-dichlorobenzyl bromide may reduce yields due to over-alkylation; precise molar ratios are recommended.

- Base selection: KOH has shown limited efficiency; alternative bases like NaH or phase-transfer catalysts may improve reactivity.

- Analytical monitoring: Use TLC/HPLC to track reaction progress and identify unreacted starting materials .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: HPLC with UV detection (e.g., C18 columns, methanol/water mobile phase) resolves impurities like unreacted pyrazole or over-alkylated byproducts .

- Spectroscopy:

- NMR: and NMR confirm substitution patterns (e.g., nitro group at C4, dichlorobenzyl at N1).

- Mass spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 316.99).

- X-ray crystallography: Resolves steric effects from the 2,6-dichlorobenzyl group, critical for structure-activity studies .

Advanced Research Questions

Q. What computational approaches predict the target interactions of this compound?

Methodological Answer:

- Molecular docking: Tools like AutoDock Vina estimate binding affinities. For example, docking analogs with collagenase revealed Gibbs free energy values of −6.4 to −6.5 kcal/mol, driven by π-π interactions (e.g., with Tyr201) and hydrogen bonds (e.g., Gln215) .

- MD simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking predictions.

- QSAR modeling: Correlate substituent positions (e.g., nitro group) with bioactivity using descriptors like logP and electrostatic potential .

Q. How does the 2,6-dichlorobenzyl group influence the compound’s reactivity and selectivity in biological assays?

Methodological Answer:

- Steric effects: The 2,6-dichloro substitution minimizes rotational freedom, enhancing binding specificity to flat hydrophobic pockets (e.g., enzyme active sites) .

- Electron withdrawal: Chlorine atoms increase electrophilicity of the benzyl group, promoting nucleophilic interactions in catalytic sites.

- Comparative studies: Analogs with 2,4-dichlorobenzyl groups show altered IC values (e.g., collagenase inhibition), highlighting positional sensitivity .

Q. What strategies mitigate impurities like isoconazole nitrate derivatives during synthesis?

Methodological Answer:

- Chromatographic separation: Use reverse-phase HPLC with a gradient elution (e.g., acetonitrile/water + 0.1% TFA) to resolve imidazole-based impurities .

- Reaction control: Avoid prolonged exposure to nitrate salts or acidic conditions, which promote nitro-to-amine reduction pathways .

- Reference standards: Validate purity using certified impurities (e.g., EP Impurity D) as benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.